Isotrac

Rodenticide Anticoagulant Comparative Efficacy

Verifying salt-form identity of indandione anticoagulant reference standards challenges rodenticide researchers relying on free acid or sodium salt analogs. Isotrac (CAS 23710-76-1), the calcium coordination complex of 2-isovaleryl-1,3-indandione (C₂₈H₂₆CaO₆, MW 498.6), resolves this with a well-characterized potency baseline for comparative trials. • Defined efficacy position: less effective than warfarin against Rattus norvegicus, enabling calibrated comparator studies against diphacinone and novel anticoagulants • Distinct calcium salt formulation with unique solubility, bait-matrix compatibility, and storage stability vs. free acid valone (CAS 83-28-3) • Validated forensic detectability via 2,4-DNPH colorimetric assay (LOD 1 μg, λmax 540 nm) and LC-ESI-MS/MS

Molecular Formula C28H26CaO6
Molecular Weight 498.6 g/mol
CAS No. 23710-76-1
Cat. No. B13740967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotrac
CAS23710-76-1
Molecular FormulaC28H26CaO6
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)[O-].CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)[O-].[Ca+2]
InChIInChI=1S/2C14H14O3.Ca/c2*1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17;/h2*3-6,8,16H,7H2,1-2H3;/q;;+2/p-2
InChIKeyQPYPHJWZWLGYRR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isotrac: Identity, Regulation, and Procurement


Isotrac, chemically defined as Calcium 2-isovaleryl-1,3-indandione (CAS 23710-76-1), is the calcium salt form of the anticoagulant rodenticide valone (2-isovaleryl-1,3-indandione) . It belongs to the indandione class of anticoagulants, which function by inhibiting vitamin K epoxide reductase to block synthesis of vitamin K-dependent clotting factors [1]. The compound is registered with the U.S. EPA under Pesticide Chemical Code 067706 and appears in the FDA Global Substance Registration System under UNII 2Q3705641I [2]. Unlike its free acid/base analog valone (CAS 83-28-3), Isotrac exists as a calcium coordination complex with molecular formula C28H26CaO6 and molecular weight 498.6 g/mol, which confers distinct physicochemical and formulation properties .

Indandione Anticoagulant Class Inhibits vitamin K epoxide reductase; calcium salt coordination complex
Regulatory Identity EPA registered pesticide; FDA UNII listed; historical trademark reference
Formulation-Relevant Salt Form Calcium salt distinct from free acid valone; bait matrix compatibility research
Analytical Differentiation Distinguishable from related indandiones via established methods; supports forensic and environmental monitoring

Isotrac Case Study: Why Generic Indandione Substitution Fails


Interchangeability among indandione anticoagulants is not supported by empirical evidence. Despite sharing a core 1,3-indandione pharmacophore, structurally distinct derivatives exhibit divergent rodenticidal efficacy. In controlled comparative studies, 2-isovaleryl-1,3-indandione (the active moiety of Isotrac) was found to be less effective than warfarin against Rattus norvegicus, while diphacinone demonstrated comparable or superior efficacy at lower concentrations [1]. Furthermore, the calcium salt form (Isotrac) differs from the free acid valone (CAS 83-28-3) and sodium salt formulations in solubility, stability, and commercial deployment within specific bait matrices. Substituting one indandione for another without direct comparative performance data introduces uncontrolled variability in bait acceptance, mortality endpoints, and regulatory compliance [2][3].

Salt-Form Variability

Calcium salt (Isotrac) may not be directly interchangeable with free acid valone or sodium salt formulations; solubility and bait compatibility can shift.

Class-Internal Potency Differences

Reported rodenticidal efficacy varies across indandione derivatives; substituting diphacinone or other analogs without species-specific data may alter mortality endpoints.

Regulatory and Matrix-Specific Deployment

Commercial deployment in specific bait matrices and historical trademark registration may limit direct regulatory substitution; verify local registration status.

Isotrac Efficacy Differentiation vs. Warfarin and Diphacinone


Active Moiety vs. Warfarin Efficacy

The active anticoagulant moiety of Isotrac, 2-isovaleryl-1,3-indandione, was directly compared to warfarin in chronic toxicity and palatability tests against wild Rattus norvegicus. The study concluded that 2-isovaleryl-1,3-indandione is considered less effective than warfarin against this species [1]. This represents a direct, quantified efficacy hierarchy derived from controlled laboratory experimentation.

Active Moiety vs. Warfarin
Head-to-head
2-isovaleryl-1,3-indandione reported less effective than warfarin in chronic toxicity/palatability tests against wild Rattus norvegicus.
Supports species-specific efficacy ranking context
Controlled lab tests; multiple bait concentrations
Rodenticide Anticoagulant Comparative Efficacy

Intra-Class Efficacy Ranking vs. Diphacinone

In the same 1959 comparative study, diphacinone (2-diphenylacetyl-1,3-indandione) was found to be a good alternative to warfarin against Rattus norvegicus at 0.0025% concentration and more effective than 0.025% warfarin against Rattus rattus at 0.0125% concentration [1]. This positions Isotrac's active moiety (2-isovaleryl-1,3-indandione) as distinctly less potent than diphacinone within the same indandione class.

Intra-Class Ranking vs. Diphacinone
Cross-study comparable
Rank order inferred: Diphacinone > Warfarin ≥ 2-isovaleryl-1,3-indandione; diphacinone more effective at lower concentrations against Rattus rattus.
Informs intra-class potency selection for target species
Comparative studies in R. norvegicus and R. rattus
Pest Control Anticoagulant Efficacy Ranking

Calcium Salt vs. Free Acid Formulation

Isotrac (CAS 23710-76-1) is the calcium salt of 2-isovaleryl-1,3-indandione, whereas valone (CAS 83-28-3) is the free acid/base form . The free acid valone is a yellow crystalline solid (mp 67-68°C) that is insoluble in water but soluble in most organic solvents and alkaline solutions . The calcium salt form was specifically deployed in commercial rodenticide formulations (e.g., Bell Laboratories' ISOTRAC trademarked product) to achieve desired bait matrix compatibility and stability characteristics [1].

Calcium Salt vs. Free Acid
Supporting evidence
Calcium salt (Isotrac): formulated for bait matrix compatibility; Free acid valone: crystalline solid (mp 67–68°C), insoluble in water.
Salt form selection impacts bait formulation and stability
Commercial trademark deployment context
Formulation Chemistry Salt Selection Pesticide Development

Analytical Distinction from Related Indandiones

Analytical methods capable of distinguishing 2-isovaleryl-1,3-indandione from closely related 2-alkyl-1,3-indandiones (PMP/pival, and diphacinone) have been established. A specific colorimetric method using 2,4-dinitrophenylhydrazine was developed for the determination of 2-isovaleryl-1,3-indandione, producing a colored solution with absorption maximum at 540 nm and molar absorptivity of 3.0 × 10⁴ [1]. This method enables detection as low as 1 μg. Additionally, LC-ESI-MS/MS methods have been validated for simultaneous measurement of indandione-type rodenticides (diphacinone, chlorophacinone, valone, and pindone) in human serum [2].

Analytical Distinction
Cross-study comparable
Colorimetric assay: λmax 540 nm, molar absorptivity 3.0×10⁴, LOD 1 μg; LC-ESI-MS/MS validated for serum.
Supports forensic and environmental residue identification
2,4-dinitrophenylhydrazine derivatization; validated serum method
Analytical Chemistry Residue Analysis Forensic Toxicology

Verified Application Scenarios for Isotrac


Indandione Baseline of Intermediate Potency

When designing comparative rodenticide efficacy trials, Isotrac's active moiety (2-isovaleryl-1,3-indandione) serves as a well-characterized baseline of intermediate potency relative to warfarin and diphacinone [1]. Its established position in the efficacy hierarchy ('less effective than warfarin' against Rattus norvegicus) provides a calibrated reference point for evaluating novel anticoagulants or resistance profiles.

Forensic Toxicology and Environmental Residue Monitoring

Isotrac and its active moiety are detectable and distinguishable from structurally similar indandiones using validated analytical methods. The 2,4-dinitrophenylhydrazine colorimetric assay (λmax 540 nm, molar absorptivity 3.0 × 10⁴, LOD 1 μg) and LC-ESI-MS/MS methods enable specific identification in environmental samples and biological matrices [2][3]. This supports forensic investigations of accidental or intentional poisoning and environmental fate studies.

Formulation Development and Salt Selection

As a calcium salt formulation of 2-isovaleryl-1,3-indandione, Isotrac represents a distinct physicochemical entity from the free acid valone. Research into bait matrix compatibility, stability under storage conditions, and palatability in target rodent species can leverage Isotrac as a model calcium salt indandione . Comparative studies with sodium salts or free acids can inform optimal salt selection for novel rodenticide formulations.

Historical Regulatory and Trademark Reference

Isotrac (U.S. Trademark Registration 1250910, filed 1982, cancelled 2004) represents a specific commercial embodiment of 2-isovaleryl-1,3-indandione calcium salt under the EPA Pesticide Chemical Code 067706 [4]. This historical registration provides a reference point for understanding the evolution of indandione rodenticide regulation and commercial deployment, relevant for regulatory affairs and intellectual property analysis.

Application
Selection Property
Validation Focus
Comparative efficacy trials
Established potency rank (intermediate vs. warfarin/diphacinone)
Species-specific mortality endpoints; resistance profiling
Forensic & environmental monitoring
Analytical differentiability from structural analogs
Method selectivity and sensitivity in biological matrices
Formulation development
Calcium salt physicochemical profile vs. free acid/sodium salts
Bait matrix compatibility and stability
Regulatory history & IP analysis
EPA registration and trademark reference
Evolution of indandione rodenticide regulation; commercial deployment context

Technical Documentation Hub

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